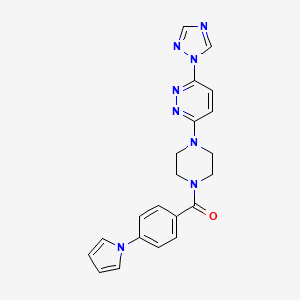

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

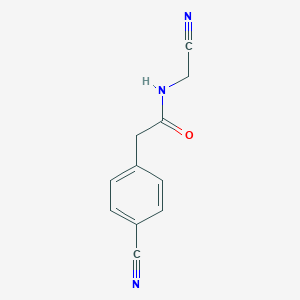

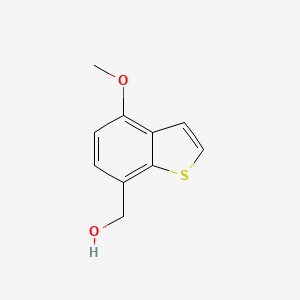

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a complex organic molecule . It contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized via a series of reactions involving the formation of the 1,2,4-triazole ring, followed by the introduction of the pyridazine and piperazine rings . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as NMR and MS analysis . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Aplicaciones Científicas De Investigación

Electrochromic Materials

The compound’s electrochemical and optical properties have garnered significant interest. When synthesized into a polymer, it shows reversible electrochromic behavior. In its neutral state, the polymer film appears orange, while in the oxidized state, it turns blue. Notably, it boasts a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm) . Researchers are exploring its potential in smart windows, displays, and other optoelectronic devices.

Antidiabetic Agents

Studies suggest that this compound may help regulate blood glucose levels. It could find applications in preventing and treating disorders related to elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, and hyperlipidemia . Its efficacy in managing hyperglycemia makes it promising for therapeutic interventions.

Anticancer Properties

Pyrrolo[3,4-c]pyridine derivatives, including compounds similar to our target, have shown cytotoxic activity against cancer cells. These compounds act through various mechanisms, such as inhibiting dihydrofolate reductase, tyrosine kinases, and cyclin-dependent kinases . Further exploration of their potential as anticancer agents is ongoing.

Cytotoxicity Screening

Derivatives containing a (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone scaffold have been synthesized and screened for cytotoxic activity against various cell lines . Investigating their effects on specific cancer cell types could reveal novel therapeutic avenues.

Antibacterial Activity

In vitro studies have demonstrated antibacterial activity for certain pyrrole analogues. Novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone derivatives exhibited antibacterial effects . Researchers continue to explore their potential in combating bacterial infections.

Core Structure in Natural Products

The pyrrole subunit found in this compound serves as a basic core in many natural products . Understanding its role in biological systems could lead to insights into drug design and development.

Direcciones Futuras

The future directions for research on this compound could include further investigation of its potential anticancer properties, as well as exploration of its potential applications in other areas of medicine . Additionally, further studies could be conducted to optimize its synthesis process and improve its physical and chemical properties .

Propiedades

IUPAC Name |

(4-pyrrol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N8O/c30-21(17-3-5-18(6-4-17)26-9-1-2-10-26)28-13-11-27(12-14-28)19-7-8-20(25-24-19)29-16-22-15-23-29/h1-10,15-16H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZWTTZBNDREPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2632899.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2632901.png)

![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)

![2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2632906.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2632908.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2632911.png)

![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)

![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)

![ethyl 3-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2632921.png)